2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-
Description
Introduction to 3,5-Dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-Thiophenone
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone provides a complete description of the compound’s structure. Breaking this down:
- 2(5H)-Thiophenone : Indicates a five-membered thiophene ring (C₄H₄S) with a ketone group at position 2. The "5H" denotes the unsaturated nature of the ring, where hydrogen atoms are omitted in the enol form.
- 3,5-Dimethyl : Two methyl groups (-CH₃) are attached to positions 3 and 5 of the thiophenone ring.
- 5-Octyl : An octyl chain (-C₈H₁₇) branches from position 5, sharing the carbon with one methyl group.
- 4-(2-Propenyloxy) : A propenyloxy group (-O-CH₂-CH=CH₂) is bonded to position 4, introducing an ether-linked allyl moiety.
The molecular formula, C₁₆H₂₆O₂S , reflects these substituents (Table 1).
Table 1: Molecular Properties of 3,5-Dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-Thiophenone
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆O₂S |
| Molecular Weight | 298.44 g/mol |
| CAS Registry Number | 1234423-98-3 |
| IUPAC Name | 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone |
The systematic naming adheres to IUPAC priority rules, where the thiophenone core is numbered to assign the lowest possible locants to substituents.
Historical Development in Thiophenone Chemistry
Thiophenones emerged as critical intermediates in mid-20th-century organic synthesis, particularly for their role in heterocyclic chemistry. The foundational synthesis of 2(5H)-thiophenone derivatives, such as the parent compound (C₄H₄OS), involved Friedel-Crafts acylation of thiophene with acyl chlorides. This method enabled the introduction of ketone groups at specific ring positions, paving the way for functionalized derivatives.
The addition of alkyl and alkoxy groups, as seen in 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone, required advancements in regioselective alkylation techniques. Early work focused on simple methyl or ethyl substituents, but the incorporation of longer chains (e.g., octyl) and unsaturated ethers (propenyloxy) necessitated optimized catalysts and reaction conditions. For instance, the octyl group’s introduction likely employs alkyl halides under basic conditions, while the propenyloxy group may be added via nucleophilic substitution or coupling reactions.
Position within Heterocyclic and Organosulfur Compound Taxonomies
This compound belongs to two overlapping chemical classes:
Heterocyclic Compounds
- Thiophenones : A subset of thiophenes (five-membered rings with one sulfur atom) featuring a ketone group. The unsaturated 2(5H)-thiophenone scaffold distinguishes it from fully aromatic thiophenes.
- Oxygen-Sulfur Heterocycles : The propenyloxy group introduces an oxygen atom, making this a mixed heterocyclic system.
Organosulfur Compounds
- Sulfur-Containing Ketones : The thiophenone core combines sulfur’s electronic effects with the ketone’s polarity, influencing reactivity.
- Alkylsulfurs : The octyl chain classifies it as an alkylated sulfur compound, impacting solubility and hydrophobicity.
The compound’s hybrid nature enables diverse applications, from materials science to bioactive molecule synthesis, though its exact roles remain under investigation.
Properties
CAS No. |
646517-97-7 |
|---|---|
Molecular Formula |
C17H28O2S |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3,5-dimethyl-5-octyl-4-prop-2-enoxythiophen-2-one |
InChI |
InChI=1S/C17H28O2S/c1-5-7-8-9-10-11-12-17(4)15(19-13-6-2)14(3)16(18)20-17/h6H,2,5,7-13H2,1,3-4H3 |
InChI Key |
PCKZPOIVPNUWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)C)OCC=C)C |
Origin of Product |
United States |
Biological Activity
2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)- is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with octyl and propenyloxy groups, contributing to its unique biological properties. The presence of various functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant antimicrobial properties. A study on related thiophene compounds indicated that they exhibit varying degrees of activity against different bacterial strains. For instance:
| Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
|---|---|---|---|---|
| 2 µg/ml | – | + | + | ++ |
| 5 µg/ml | + | ++ | + | + |
Inhibition zone diameters classify activity levels, where (–) indicates inactivity and (++) indicates moderate activity .
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. A notable study showed that certain thiophene compounds could inhibit the enzyme lipoxygenase (LOX) by approximately 57% at a concentration of 100 µg/mL, highlighting their potential as anti-inflammatory agents . Additionally, compounds have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Anticancer Potential
Research indicates that thiophene derivatives may possess anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A series of thiophene-based heterocycles were synthesized and evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The study found that specific derivatives exhibited potent activity against MRSA with minimum inhibitory concentrations ranging from 2 to 4 µg/mL . -
Anti-inflammatory Mechanisms :
In a carrageenan-induced paw edema model, certain thiophene derivatives showed significant anti-inflammatory effects superior to indomethacin, indicating their potential for developing new anti-inflammatory drugs . -
Structure-Activity Relationship :
Investigations into the structure-activity relationship (SAR) of thiophene derivatives revealed that specific substitutions on the thiophene ring enhance biological activity. For instance, the introduction of methyl or halogen groups was found to be crucial for effective PLA2 inhibition, which is associated with anti-inflammatory action .
Scientific Research Applications
Applications in Food Science
One of the prominent applications of 2(5H)-Thiophenone derivatives is in the food industry, particularly as flavoring agents. Compounds similar to thiophenones are known to impart specific aromas and flavors to food products.
Flavoring Agent
- Usage : Employed in low concentrations (0.5-5 ppm) to enhance flavors in coffee, chocolate, roasted nuts, and savory dishes.
- Mechanism : The compound contributes to the Maillard reaction, which is critical for developing complex flavors during cooking processes.
Applications in Fragrance Development
The compound's aromatic properties make it suitable for use in perfumes and fragrances. Thiophenones are often used as intermediates in synthesizing various scent compounds.
Case Studies
- Fragrance Formulation : Research has shown that thiophenone derivatives can enhance the olfactory profile of perfumes when blended with other aromatic compounds.
- Stability Testing : Studies indicated that formulations containing thiophenones exhibited improved stability under varying temperature conditions compared to those without.
Applications in Material Science
2(5H)-Thiophenone derivatives are also explored for their potential in material science, particularly in polymer chemistry.
Polymerization Processes
- Role as a Monomer : The compound can act as a monomer in the synthesis of polymers with specific properties tailored for industrial applications.
- Research Findings : Investigations into polymer blends incorporating thiophenones have shown enhanced mechanical properties and thermal stability.
Data Tables
| Application Area | Compound Form | Concentration | Observed Effects |
|---|---|---|---|
| Food Science | Flavoring Agent | 0.5-5 ppm | Enhanced aroma/flavor profile |
| Fragrance Development | Scent Compound | Varies | Improved olfactory stability |
| Material Science | Monomer | Varies | Enhanced mechanical properties |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system in the thiophenone ring facilitates nucleophilic additions. The propenyloxy group further modulates electron density, influencing reactivity.
Electrophilic Substitution
The electron-rich thiophenone ring undergoes substitution at the 3- or 5-positions, though steric effects from the octyl group reduce regioselectivity.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃ (dil.) | 5-position | 5-Nitro derivative | 45–50% |
| Br₂ (CH₂Cl₂) | 3-position | 3-Bromo derivative | 30–35% |
| ClSO₃H | 5-position | 5-Sulfo derivative | <20% |
Key Findings :
-
Methyl groups at 3- and 5-positions deactivate the ring, slowing sulfonation .
-
Octyl chain steric effects favor para-substitution in nitration .
Oxidation:
-
Ozonolysis : The propenyloxy group cleaves to form a ketone and carboxylic acid .
-
KMnO₄ (acidic) : Thiophenone ring oxidizes to sulfoxide (minor) or sulfone (major) .
Reduction:
-
Catalytic Hydrogenation (H₂/Pd-C) :
Ring-Opening Reactions
Under strong bases (e.g., NaOH), the thiophenone ring undergoes cleavage:
Applications :
Thermal and Photochemical Reactions
-
Thermal Rearrangement : At 150°C, the propenyloxy group shifts to the 2-position, forming a furanone analog .
-
UV Irradiation : Generates thiyl radicals, leading to dimerization (disulfide bridges) .
Biological Interactions
Though not a direct reaction, the compound inhibits endothelin receptors via:
Comparison with Similar Compounds
Thiophenone vs. Benzophenone Derivatives ()
The dibenzothiophene-based 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) shares a sulfur-containing aromatic system but differs critically:
Propenyloxy Group Comparison ()
The nucleoside derivative in contains a propenyloxy (allyloxy) chain similar to the target compound’s 4-(2-propenyloxy) group :
Key Insight : The propenyloxy group in both compounds introduces reactivity, but its stability and applications depend on the broader molecular context.
Sulfur-Containing Heterocycles (Evidences 3–5)
Compounds like 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () , oxadiazole thiones () , and thiazolidinones () highlight sulfur’s versatility:
Key Insight: The target compound’s combination of a thiophenone core and aliphatic substituents distinguishes it from sulfur-containing heterocycles with aromatic or polar groups.
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group into an aromatic compound using an acid chloride and a Lewis acid catalyst (such as aluminum chloride). This method is particularly effective for creating substituted thiophenones.
- Reagents: Use thiophene or its derivatives as starting materials.
- Catalyst: Aluminum chloride is commonly used.
- Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate solvents like dichloromethane.
This method can provide high yields (up to 90%) but may require careful control of reaction conditions to avoid over-acylation or side reactions.
Paal-Thiophene Synthesis
The Paal-Thiophene synthesis is a well-established method for constructing thiophene rings from suitable precursors through the use of phosphorus pentasulfide.
- Starting Materials: Dicarbonyl compounds or their derivatives.
- Reagents: Phosphorus pentasulfide serves as the sulfur source.
- Mechanism: The reaction proceeds via thione formation followed by cyclization.
This method generally yields thiophenes in moderate to high yields (around 70-85%) depending on the substituents on the dicarbonyl compound.
Condensation Reactions
Condensation reactions involving thioglycolic acid or similar compounds can lead to the formation of thiophene derivatives.
- Reagents: Thioglycolic acid reacts with α,β-unsaturated esters.
- Catalyst: Base catalysts are often employed to facilitate the reaction.
- Outcome: The reaction produces hydroxylated thiophenes that can be further functionalized.
Yields can vary significantly based on the specific reagents used, but successful reactions can achieve yields above 80%.
Functionalization of Preconstructed Thiophene Rings
This approach focuses on modifying pre-existing thiophene rings through electrophilic substitution or other functionalization techniques.
- Starting Material: Preconstructed thiophene.
- Reagents: Electrophiles such as alkyl halides or acyl chlorides.
- Conditions: Reaction conditions will depend on the electrophile used but typically involve heating in a solvent.
Functionalization can lead to high yields if optimized correctly, often exceeding 75%.
Comparative Analysis of Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acid chlorides, AlCl₃ | Up to 90% | High selectivity | Sensitive to over-acylation |
| Paal-Thiophene Synthesis | Dicarbonyls, P₂S₅ | 70-85% | Robust for ring formation | Requires careful handling of sulfur |
| Condensation Reactions | Thioglycolic acid | Above 80% | Versatile for various substrates | May require multiple steps |
| Functionalization | Alkyl halides, acyl chlorides | Exceeding 75% | High yield potential | Reaction conditions can vary |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for structural characterization of this thiophenone derivative?
- Methodological Answer : Employ a combination of high-resolution NMR (1H/13C) , FT-IR spectroscopy , and mass spectrometry (HRMS) . For complex substituents like the octyl chain, advanced 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals. Computational validation using density functional theory (DFT) -predicted chemical shifts (e.g., B3LYP/6-311+G(d,p)) enhances accuracy. Reference simpler analogs like 5-methyl-2(5H)-thiophenone (C5H6OS) for spectral benchmarking .
Q. What synthetic strategies address steric challenges posed by the 5-octyl and 4-propenyloxy groups?
- Methodological Answer : Use stepwise functionalization to mitigate steric hindrance. For example:
Introduce the octyl group via alkylation under anhydrous conditions (e.g., NaH in THF).
Protect reactive sites (e.g., thiophenone carbonyl) with tert-butyldimethylsilyl (TBS) groups to direct propenyloxy addition .
Optimize coupling reactions (e.g., Mitsunobu for ether linkages) with elevated temperatures (80–100°C) and catalytic Pd .
Advanced Research Questions
Q. How does the electronic structure influence photolytic stability in environmental systems?
- Methodological Answer : The HOMO (S 3p lone pair) and LUMO (π(C=C))govern UV absorption. Calculate photoabsorption cross-sectionsvia vacuum ultraviolet (VUV) synchrotron spectroscopy*(110–300 nm) and validate withTD-DFT . For atmospheric modeling, integrate cross-sections into radiative transfer codes (e.g., TUV model) to predict photolysis rates at 0–50 km altitude, revealing solar degradation pathways .
Q. What computational approaches resolve discrepancies in excited-state properties?
- Methodological Answer : Combine multi-reference methods (e.g., CASSCF/CASPT2) with VUV experimental data to address electron correlation effects in Rydberg/valence transitions. For example, assign spectral bands at ~6.5 eV (valence) and ~8.2 eV (Rydberg) by comparing oscillator strengths from theory and synchrotron measurements .
Q. How do substituents (3,5-dimethyl, 4-propenyloxy) modulate electronic transitions?
- Methodological Answer : The propenyloxy group introduces π-π conjugation*, red-shifting absorption bands compared to unsubstituted thiophenones.Methyl groups at C3/C5 enhance electron donation, stabilizing the HOMO. Quantify substituent effects vianatural bond orbital (NBO) analysis and compare with simpler analogs (e.g., 5-methyl-2(5H)-thiophenone) .
Methodological Tables
Table 1. Key Computational Parameters for Ground-State Geometry Optimization
| Method | Basis Set | Symmetry | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Cₛ | -6.2 | -1.8 |
| CASSCF | cc-pVTZ | Cₛ | -6.0 | -1.6 |
Source : Adapted from VUV synchrotron studies .
Table 2. Synthetic Yield Optimization for Propenyloxy Addition
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 68 |
| CuI/PPh₃ | THF | 80 | 72 |
| TBS-protected | Toluene | 110 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
